Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride
Overview
Description
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a chemical compound known for its reducing properties. It is often used in organic synthesis, particularly for the chemoselective reduction of aldehydes in the presence of ketones . The compound is characterized by its high reactivity and ability to release flammable gas upon contact with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is synthesized through the reaction of sodium borohydride with hexafluoroisopropanol in the presence of a suitable solvent . The reaction typically requires an inert atmosphere to prevent moisture and oxygen from interfering with the process . The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is often produced in bulk quantities . The use of automated systems and advanced purification techniques helps in maintaining consistency and quality in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride primarily undergoes reduction reactions. It is highly effective in reducing aldehydes to primary alcohols while leaving ketones and other functional groups unaffected . This selectivity makes it a valuable reagent in organic synthesis .
Common Reagents and Conditions: The compound is typically used in conjunction with solvents such as tetrahydrofuran (THF) or other aprotic solvents . The reactions are usually carried out under an inert atmosphere to prevent oxidation and moisture interference . The presence of hexafluoroisopropoxy groups enhances the stability and reactivity of the borohydride, making it a powerful reducing agent .
Major Products Formed: The major products formed from the reduction reactions involving this compound are primary alcohols . The compound’s selectivity ensures that only aldehydes are reduced, leaving other functional groups intact .
Scientific Research Applications
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride has a wide range of applications in scientific research. In chemistry, it is used for the selective reduction of aldehydes, which is a crucial step in the synthesis of various organic compounds . In biology and medicine, the compound’s reducing properties are utilized in the modification of biomolecules and the synthesis of pharmaceuticals . Additionally, it finds applications in the industry for the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride involves the transfer of hydride ions to the carbonyl group of aldehydes . The hexafluoroisopropoxy groups stabilize the borohydride, enhancing its reactivity and selectivity . The compound’s ability to release flammable gas upon contact with water is due to the hydrolysis of the borohydride, which generates hydrogen gas .
Comparison with Similar Compounds
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is unique in its high selectivity for aldehyde reduction. Similar compounds include Sodium Borohydride and Lithium Aluminum Hydride, which are also used as reducing agents . these compounds lack the selectivity and stability provided by the hexafluoroisopropoxy groups . This makes this compound a preferred choice for specific applications where selectivity is crucial .
Properties
InChI |
InChI=1S/C9H3BF18O3.Na/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28;/h1-3H;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJTMMEYJQWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BF18NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648744 | |
Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139494-68-1 | |
Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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